
Cinnamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cinnamate is a member of the class of cinnamates that results from the deprotonation of the carboxy group of cinnamic acid. It is a member of cinnamates and a phenylpropanoid. It is a conjugate base of a cinnamic acid.
Aplicaciones Científicas De Investigación
Antiadipogenic Activity : Methyl cinnamate, derived from Zanthoxylum armatum, has been found to inhibit adipocyte differentiation in 3T3-L1 preadipocytes. This inhibition is mediated, in part, by the CaMKK2-AMPK signaling pathway, suggesting potential applications in managing obesity-related conditions (Chen et al., 2012).
Lipid Metabolism and Antioxidant Defense : this compound supplementation in high cholesterol-fed rats showed beneficial effects on lipid metabolism and enhanced hepatic antioxidant enzyme activities. This suggests a role for this compound in managing cholesterol levels and oxidative stress (Lee et al., 2003).
Anticancer Properties : Cinnamic acid derivatives have shown significant potential as anticancer agents. These compounds exhibit a variety of mechanisms against tumor cells, indicating their possible use in cancer therapy (De et al., 2011).
Molecular Orientation in Polymers : this compound groups attached to flexible polymer backbones can undergo reactions induced by thermal energy as well as UV irradiation. This property is useful for aligning liquid crystals and enhancing molecular orientation in polymers (Sung et al., 2004).
Dietary and Metabolic Aspects : The intake, absorption, and metabolism of cinnamates, found in various foods and beverages, especially coffee, have been studied. These substances may influence a range of in vivo effects due to their bioavailability and source-dependent differences (Clifford, 2000).
Antioxidant Enzyme Modulation : this compound derivatives can affect the mRNA expression and activity of antioxidant enzymes in high-cholesterol-fed rats, potentially enhancing erythrocyte antioxidative defense (Lee et al., 2003).
Medical Applications in Film Formation : Gellan gum films grafted with this compound show potential as anti-adhesion barriers in medical applications, with promising properties like high gel content and suitable mechanical properties (Lee et al., 2012).
Liquid Crystal Orientation Stability : The plasticization of poly(vinyl this compound) enhances the thermal reaction of this compound side groups, which is closely related to the stability of liquid crystal orientation in polymer films (Sung et al., 2005).
Gelation of Organic Fluids : Certain this compound derivatives can instantly gel organic fluids, including petrol, at room temperature. This property could have applications in oil spill containment and transport (Trivedi & Dastidar, 2006).
Allelochemical Effects on Plant Growth : Cinnamic acid has been shown to influence soybean root growth by altering lignin production and metabolic processes, which could have implications in agricultural practices (Salvador et al., 2013).
Protein Interaction Studies : The interaction of cinnamic acid and methyl this compound with bovine serum albumin, which is important for understanding their behavior in biological systems, has been studied, revealing insights into their thermodynamics and binding mechanisms (Nunes et al., 2017).
Propiedades
Número CAS |
4151-45-5 |
|---|---|
Fórmula molecular |
C9H7O2- |
Peso molecular |
147.15 g/mol |
Nombre IUPAC |
(E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C9H8O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H,10,11)/p-1/b7-6+ |
Clave InChI |
WBYWAXJHAXSJNI-VOTSOKGWSA-M |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C(=O)[O-] |
SMILES |
C1=CC=C(C=C1)C=CC(=O)[O-] |
SMILES canónico |
C1=CC=C(C=C1)C=CC(=O)[O-] |
Sinónimos |
cinnamic acid cinnamic acid, (trans)-(E)-isomer cinnamic acid, (Z)-isomer cinnamic acid, 13C-labeled cpd cinnamic acid, 14C-labeled cpd cinnamic acid, 14C-labeled cpd (E)-isomer cinnamic acid, 2-(13)C-labeled cpd cinnamic acid, 2-(14)C-labeled cpd cinnamic acid, 3-(14)C-labeled cpd cinnamic acid, 3H-labeled cpd (E)-isomer cinnamic acid, 3H-labeled cpd (Z)-isomer cinnamic acid, ion(1-) cinnamic acid, ion(1-)-(E)-isomer cinnamic acid, nickel (+2) salt cinnamic acid, potassium salt cinnamic acid, sodium salt cinnamic acid, sodium salt(E)-isomer cinnamic acid, sodium salt(Z)-isomer cinnamic acid, zinc salt(E)-isome |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



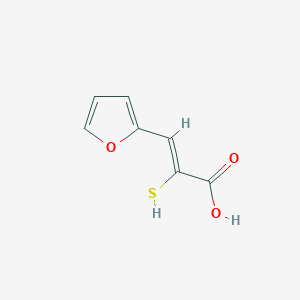
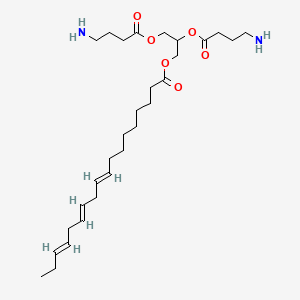
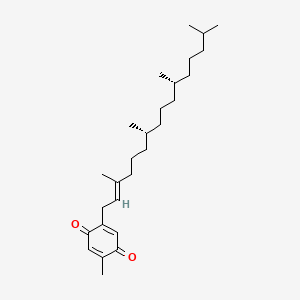
![[3-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy-hydroxyphosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B1238417.png)
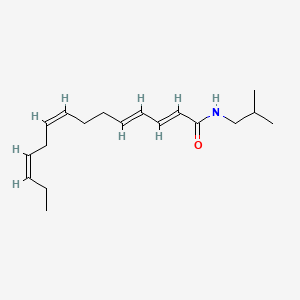
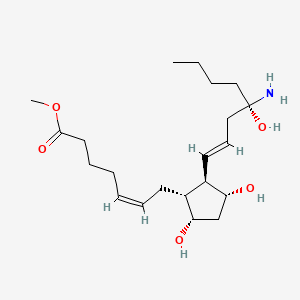
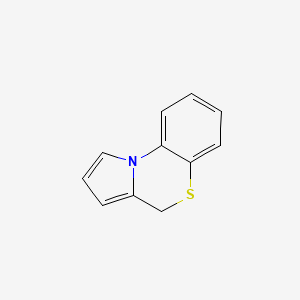
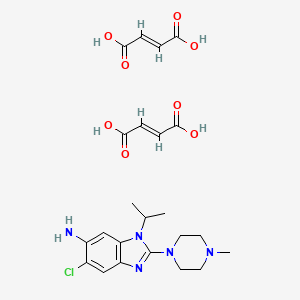
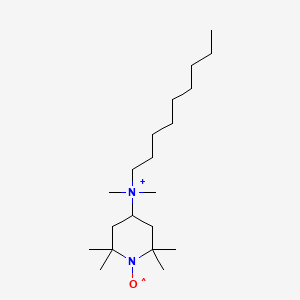
![(1R,2S,4R,6S,8R,9S)-1,9,10,11,12,12-hexachloro-5-oxatetracyclo[7.2.1.02,8.04,6]dodec-10-ene](/img/structure/B1238428.png)


![15,19-Epoxy-3H-pyrido[2,1-c][1,4]oxaazacyclotricosine-1,7,20,21(4H,23H)-tetrone, 8-ethyl-5,6,8,11,12,13,14,15,16,17,18,19,24,25,26,26a-hexadecahydro-5,19-dihydroxy-3-[(1E)-2-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-1-methylethenyl]-14,16-dimethoxy-4,10,12,18-tetramethyl-, (3S,4R,5S,8R,9E,12S,14S,15R,16S,18R,19R,26aS)-](/img/structure/B1238432.png)
